molecular formula C11H11Cl2N3OS B2742444 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861240-04-2

5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2742444
CAS No.: 861240-04-2
M. Wt: 304.19
InChI Key: XTCWJOGJUGJNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H11Cl2N3OS and a molecular weight of 304.2 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dichlorophenol with ethyl chloroacetate to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is thought to interfere with cellular metabolism and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxy group, in particular, contributes to its potent antimicrobial properties, setting it apart from other triazole derivatives.

Properties

IUPAC Name

3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCWJOGJUGJNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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